![molecular formula C20H16ClNO B5773745 N-(5-chloro-2-methylphenyl)-2-biphenylcarboxamide](/img/structure/B5773745.png)
N-(5-chloro-2-methylphenyl)-2-biphenylcarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-chloro-2-methylphenyl)-2-biphenylcarboxamide, commonly known as CL 316,243, is a selective β3-adrenergic receptor agonist that has been widely studied for its potential therapeutic applications. This compound was first synthesized in the mid-1990s and has since been the subject of extensive research in the fields of pharmacology, biochemistry, and physiology.
Mechanism of Action
CL 316,243 acts as a selective agonist of the β3-adrenergic receptor, which is primarily expressed in adipose tissue and skeletal muscle. Activation of this receptor leads to the activation of adenylate cyclase and the subsequent production of cyclic AMP (cAMP). Increased levels of cAMP result in the activation of protein kinase A (PKA), which in turn leads to the phosphorylation of several target proteins involved in energy metabolism.
Biochemical and Physiological Effects:
The activation of the β3-adrenergic receptor by CL 316,243 leads to several biochemical and physiological effects, including increased lipolysis (breakdown of fat), increased thermogenesis (heat production), and increased glucose uptake in skeletal muscle. These effects result in increased energy expenditure and weight loss, as well as improved glucose tolerance and insulin sensitivity.
Advantages and Limitations for Lab Experiments
CL 316,243 has several advantages for use in laboratory experiments, including its high selectivity for the β3-adrenergic receptor, its well-characterized mechanism of action, and its ability to produce consistent and reproducible results. However, one limitation of CL 316,243 is its relatively short half-life, which can make it difficult to maintain a consistent level of activation of the β3-adrenergic receptor over a prolonged period of time.
Future Directions
There are several potential future directions for the study of CL 316,243 and its therapeutic applications. One area of interest is the development of more potent and selective β3-adrenergic receptor agonists that can produce even greater weight loss and metabolic benefits. Another area of interest is the investigation of the potential role of CL 316,243 in the treatment of other metabolic disorders, such as non-alcoholic fatty liver disease. Finally, the development of novel drug delivery systems that can prolong the half-life of CL 316,243 may also be an area of future research.
Synthesis Methods
The synthesis of CL 316,243 involves several steps, including the reaction of 5-chloro-2-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with biphenylamine to produce the target compound. The synthesis of CL 316,243 has been optimized over the years, resulting in high yields and purity of the final product.
Scientific Research Applications
CL 316,243 has been extensively studied for its potential therapeutic applications in the treatment of obesity, diabetes, and metabolic disorders. It has been shown to increase energy expenditure and promote weight loss in animal models, making it a promising candidate for the development of anti-obesity drugs. In addition, CL 316,243 has been shown to improve glucose tolerance and insulin sensitivity, indicating its potential as a treatment for type 2 diabetes.
properties
IUPAC Name |
N-(5-chloro-2-methylphenyl)-2-phenylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClNO/c1-14-11-12-16(21)13-19(14)22-20(23)18-10-6-5-9-17(18)15-7-3-2-4-8-15/h2-13H,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQKZQJSPDLRKEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C2=CC=CC=C2C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.